molecular formula C6H7F5O B062952 Allyl 2,2,3,3,3-pentafluoropropyl ether CAS No. 186907-75-5

Allyl 2,2,3,3,3-pentafluoropropyl ether

Cat. No.: B062952
CAS No.: 186907-75-5
M. Wt: 190.11 g/mol
InChI Key: OPCORXXVBOOEID-UHFFFAOYSA-N
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Description

Allyl 2,2,3,3,3-pentafluoropropyl ether is an organic compound with the molecular formula C6H7F5O. It is characterized by the presence of an allyl group and a pentafluoropropyl ether moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Scientific Research Applications

Allyl 2,2,3,3,3-pentafluoropropyl ether has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2,2,3,3,3-pentafluoropropyl ether typically involves the reaction of allyl alcohol with 2,2,3,3,3-pentafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Allyl 2,2,3,3,3-pentafluoropropyl ether can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ether to alcohols or other reduced forms.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of Allyl 2,2,3,3,3-pentafluoropropyl ether involves its interaction with specific molecular targets. The presence of the pentafluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Allyl 2,2,3,3-tetrafluoropropyl ether
  • Allyl 2,2,3,3,4,4-hexafluoropropyl ether
  • Allyl 2,2,3,3,4,4,4-heptafluoropropyl ether

Uniqueness

Allyl 2,2,3,3,3-pentafluoropropyl ether is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. The pentafluoropropyl group provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications compared to its tetrafluoro or hexafluoro counterparts.

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-3-prop-2-enoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F5O/c1-2-3-12-4-5(7,8)6(9,10)11/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCORXXVBOOEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395680
Record name Allyl 2,2,3,3,3-pentafluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186907-75-5
Record name Allyl 2,2,3,3,3-pentafluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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